8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione
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Overview
Description
8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione is a heterocyclic compound that contains both thiazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and triazine derivatives, such as:
Thiazole derivatives: Imidazole, benzothiazole.
Triazine derivatives: Melamine, cyanuric acid.
Uniqueness
What sets 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione apart is its unique combination of thiazole and triazine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
13146-74-2 |
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Molecular Formula |
C8H13N3O2S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2S/c1-5(2)8-10-6(12)9-7(13)11(8)3-4-14-8/h5H,3-4H2,1-2H3,(H2,9,10,12,13) |
InChI Key |
RMGGTTVWKXYCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12NC(=O)NC(=O)N1CCS2 |
Origin of Product |
United States |
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